7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
Brand Name: Vulcanchem
CAS No.: 160431-49-2
VCID: VC4171507
InChI: InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
SMILES: CC1=C(C2=C(CCCN2)C=C1)N
Molecular Formula: C10H14N2
Molecular Weight: 162.236

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

CAS No.: 160431-49-2

Cat. No.: VC4171507

Molecular Formula: C10H14N2

Molecular Weight: 162.236

* For research use only. Not for human or veterinary use.

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine - 160431-49-2

Specification

CAS No. 160431-49-2
Molecular Formula C10H14N2
Molecular Weight 162.236
IUPAC Name 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Standard InChI InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
Standard InChI Key NXIPDLJDMOVORS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(CCCN2)C=C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The core structure of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine consists of a quinoline ring system partially saturated at the 1,2,3,4-positions, creating a tetrahydroquinoline scaffold. The methyl group at position 7 and the primary amine at position 8 introduce steric and electronic modifications that influence reactivity. The compound’s IUPAC name is 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine, and its SMILES notation is C1CC2=C(C(=CC=C2)N)NC1C\text{C1CC2=C(C(=CC=C2)N)NC1C} .

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound NameCAS NumberMolecular FormulaKey SubstituentsSimilarity Score
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine160431-49-2C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_{2}7-CH₃, 8-NH₂1.00
1,2,3,4-Tetrahydroquinolin-8-amine dihydrochloride1309976-14-4C9H14Cl2N2\text{C}_{9}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}8-NH₂ (dihydrochloride)0.85
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride90874-58-1C10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN}7-CH₃, hydrochloride salt0.90

Data adapted from structural analogues .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multistep organic reactions. A common approach involves:

  • Cyclization: Formation of the tetrahydroquinoline core using cyclohexenone derivatives and ammonia under catalytic hydrogenation .

  • Functionalization: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies .

  • Amination: Selective amination at the 8-position using nitration followed by reduction or Buchwald-Hartwig coupling .

A representative procedure from the literature involves reacting 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with aldehydes in ethanol at 0°C to form Schiff bases, which are subsequently reduced to yield target amines . Yields for such reactions range from 35–70%, depending on purification methods .

Industrial Production

Commercial suppliers like Ark Pharm and Chemenu offer the compound at scales from 100 mg to 5 g, with prices ranging from $254 to $2,456 per unit (Table 2) .

SupplierPurityQuantityPrice (USD)Last Updated
Ark Pharm97%100 mg254December 2021
Chemenu97%5 g2,319December 2021
Crysdot97%5 g2,456December 2021

Applications in Pharmaceutical Research

Antiproliferative Activity

Schiff base derivatives of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibit notable cytotoxicity against cancer cell lines. For example:

  • CEM (T-lymphocytes): IC₅₀ = 74 ± 3 µM

  • HeLa (cervical carcinoma): IC₅₀ = 36 ± 4 µM

  • HT-29 (colorectal adenocarcinoma): IC₅₀ = 77 ± 7 µM .

These results suggest a mechanism involving DNA intercalation or topoisomerase inhibition, akin to the anticancer drug amsacrine (m-AMSA) .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the exact molecular targets of antiproliferative derivatives.

  • Stereochemical Optimization: Explore enantioselective synthesis to enhance bioactivity .

  • Scalable Synthesis: Develop cost-effective catalytic methods for industrial-scale production.

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